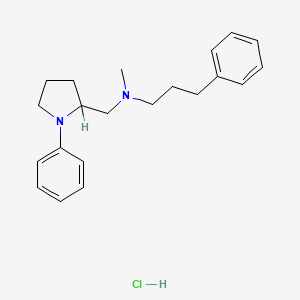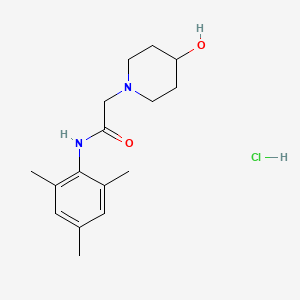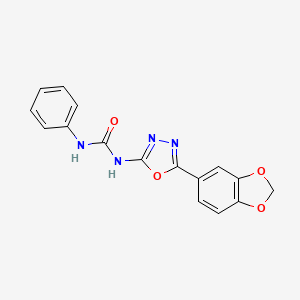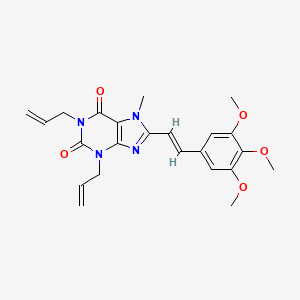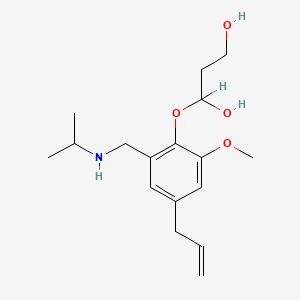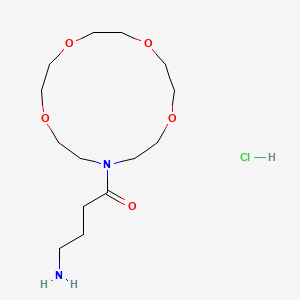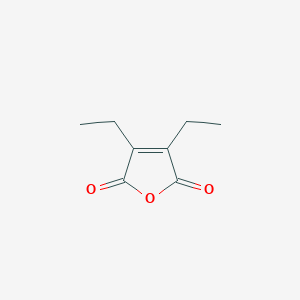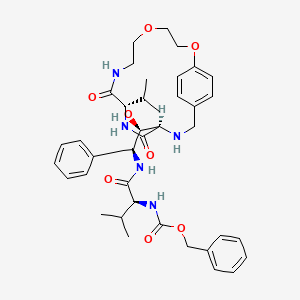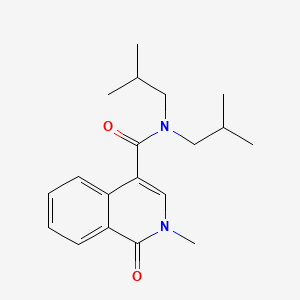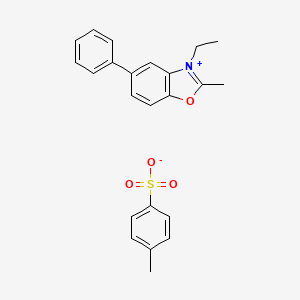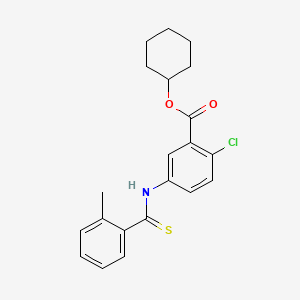
Dimadectin (minor component)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimadectin is a chemical compound with the molecular formula C37H56O10 and a molar mass of 660.83454 g/mol It is known for its minor component status in various applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimadectin involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: Initial steps involve the preparation of intermediate compounds through reactions such as esterification, reduction, and cyclization.
Final Synthesis: The final step involves the combination of these intermediates under specific conditions, such as controlled temperature and pressure, to form Dimadectin.
Industrial Production Methods: Industrial production of Dimadectin often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Involves the synthesis of Dimadectin in large batches, with careful monitoring of reaction conditions.
Continuous Processing: Utilizes continuous flow reactors to produce Dimadectin more efficiently, reducing production time and costs.
化学反应分析
Types of Reactions: Dimadectin undergoes various chemical reactions, including:
Oxidation: Dimadectin can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
Dimadectin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of parasitic infections.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of Dimadectin involves its interaction with specific molecular targets and pathways. It is known to:
Bind to Enzymes: Dimadectin can inhibit the activity of certain enzymes, affecting metabolic pathways.
Disrupt Cell Membranes: It can interact with cell membranes, leading to increased permeability and cell death.
Modulate Signal Transduction: Dimadectin may influence signal transduction pathways, altering cellular responses.
相似化合物的比较
Dimadectin can be compared with other similar compounds, such as:
Ivermectin: Both compounds have similar structures and are used in the treatment of parasitic infections.
Avermectin: Shares structural similarities with Dimadectin and is used as an antiparasitic agent.
Milbemycin: Another compound with similar applications in veterinary medicine.
Uniqueness: Dimadectin stands out due to its specific molecular structure, which imparts unique chemical properties and biological activities. Its minor component status also makes it a valuable compound for specialized applications.
属性
CAS 编号 |
103968-20-3 |
|---|---|
分子式 |
C37H56O10 |
分子量 |
660.8 g/mol |
IUPAC 名称 |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-(2-methoxyethoxymethoxy)-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C37H56O10/c1-22(2)32-25(5)13-14-36(47-32)19-29-18-28(46-36)12-11-24(4)33(44-21-42-16-15-41-7)23(3)9-8-10-27-20-43-34-31(38)26(6)17-30(35(39)45-29)37(27,34)40/h8-11,17,22-23,25,28-34,38,40H,12-16,18-21H2,1-7H3/b9-8+,24-11+,27-10+/t23-,25-,28+,29-,30-,31+,32+,33-,34+,36+,37+/m0/s1 |
InChI 键 |
CMZOLQQGUABKKN-DLKDMHAFSA-N |
手性 SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OCOCCOC)\C)O[C@@H]1C(C)C |
规范 SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OCOCCOC)C)OC1C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


